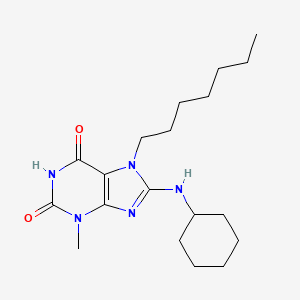
3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step processes including condensation, chlorination, esterification, or other specific organic reactions. For example, a related compound, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, was synthesized through a series of reactions including condensation and chlorination, suggesting a complex synthesis pathway that may be applicable to our compound of interest (Yan Shuang-hu, 2014).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic and crystallographic techniques. For instance, the structure of a compound can be confirmed through diffractions of IR, 1H NMR, and X-ray. The specific arrangement of atoms within a molecule significantly influences its reactivity and properties, as seen in related studies (Isuru R. Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Chemical properties of such compounds are determined by their functional groups and molecular structure. Reactivity towards different reagents, stability under various conditions, and the ability to undergo specific chemical transformations are key aspects. For example, the synthesis of related compounds involves reactions with terminal alkynes, indicating a potential for diverse chemical reactivity (K. Kobayashi et al., 2008).
Physical Properties Analysis
The physical properties of a compound, including its melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. These properties are influenced by the molecular structure and can be studied through techniques like X-ray crystallography and spectroscopy (F. Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemical species, and stability, are defined by the molecular structure and functional groups. Investigations into the reactivity of similar compounds provide insights into potential reactions and mechanisms (G. Abbenante et al., 1997).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- 3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and related compounds have been synthesized and characterized for their structural properties. These syntheses involve various reactions, including condensation, chlorination, and esterification, often followed by crystallization and characterization using IR, NMR, and X-ray diffraction techniques (Aydin et al., 2010).
Molecular Interactions and Solubility Studies
- Studies have been conducted to understand the molecular interactions of compounds like 3-(2-chlorophenyl)-propanoic acid in various solvents. These studies involve measuring density and ultrasonic velocity to determine parameters like adiabatic compressibility and acoustic impedance. Such research provides insights into drug transmission and absorption characteristics (Tekade et al., 2019).
Hydrogen Bonding Studies
- Hydrogen bonding in similar compounds has been studied through NMR spectroscopy and X-ray crystallography. These studies reveal the nature of hydrogen bonding, which can be intramolecular or intermolecular, influencing the compound's properties and stability (Dobbin et al., 1993).
Polymorphism in Pharmaceutical Compounds
- Research on polymorphic forms of compounds structurally similar to 3-(2-chlorophenyl)-propanoic acid has been done, especially in pharmaceutical contexts. Understanding polymorphism is crucial for pharmaceuticals' analytical and physical characterization (Vogt et al., 2013).
Organic Synthesis
- This compound and its derivatives have been utilized in organic synthesis, demonstrating their versatility as intermediates in creating various pharmacologically active molecules. Such syntheses often involve a series of reactions like condensation and cyclization (Reddy & Rao, 2006).
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-8-4-3-7-13(14)15(9-16(20)21)19-10-11-5-1-2-6-12(11)17(19)22/h1-8,15H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQHEZREKZAMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)

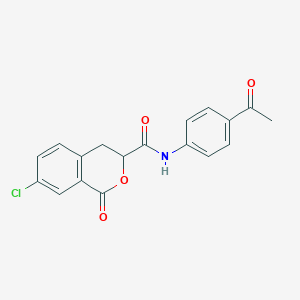

![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2485176.png)

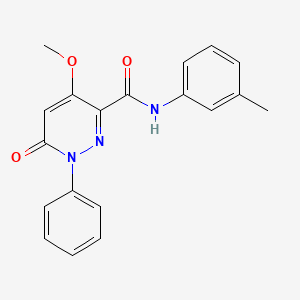

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)
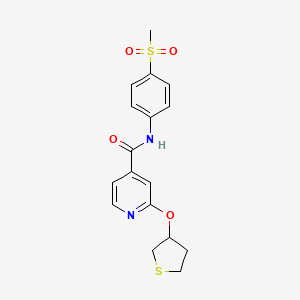
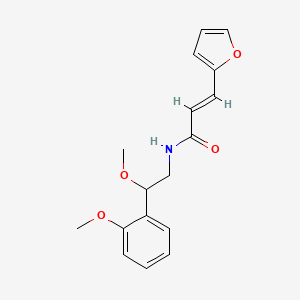

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2485189.png)
